

Moracin M-3'-O-glucopyranoside: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Moracin M-3'-O-glucopyranoside

Cat. No.: B117348

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CAS Number: 152041-26-4

This technical guide provides an in-depth overview of **Moracin M-3'-O-glucopyranoside**, a natural compound of interest to researchers in drug development and related scientific fields. This document outlines its chemical properties, biological activities, relevant experimental protocols, and biosynthetic pathways.

Chemical and Physical Properties

Moracin M-3'-O-glucopyranoside is a benzofuran derivative found in plants of the *Morus* genus, such as *Morus alba*[1]. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₀ O ₉	[2]
Molecular Weight	404.37 g/mol	[1]
Exact Mass	404.11073221 Da	PubChem
IUPAC Name	(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol	PubChem
Synonyms	MMGP, beta-D-Glucopyranoside, 3-hydroxy-5-(6-hydroxy-2-benzofuranyl)phenyl	[2]

Biological Activity and Quantitative Data

Moracin M-3'-O-glucopyranoside has demonstrated noteworthy biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids. Inhibition of sEH is a therapeutic strategy for managing conditions such as hypertension and inflammation. The compound also exhibits anti-inflammatory and antioxidant properties.

Biological Activity	Assay	Result (IC ₅₀)	Source
Soluble Epoxide Hydrolase (sEH) Inhibition	sEH inhibitor screening assay	7.7 μM	[1][3]
Anti-inflammatory Activity	NF-κB dependent luciferase reporter assay	Data not available	Related compounds show activity[4]
Antioxidant Activity	DPPH radical scavenging assay	Data not available	

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of **Moracin M-3'-O-glucopyranoside**'s biological activities.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is adapted from a fluorescence-based high-throughput screening method.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **Moracin M-3'-O-glucopyranoside** against human soluble epoxide hydrolase (sEH).

Materials:

- Recombinant human sEH
- (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the substrate
- Assay Buffer: 25 mM BisTris-HCl (pH 7.0) containing 0.1 mg/ml BSA
- **Moracin M-3'-O-glucopyranoside** (test compound)
- AUDA (positive control inhibitor)
- DMSO (vehicle)
- Black 384-well non-binding plates
- Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

- Prepare serial dilutions of **Moracin M-3'-O-glucopyranoside** in DMSO.
- In a 384-well plate, add 39.5 μ L of human recombinant sEH diluted in sEH assay buffer to each well.

- Add 0.5 μ L of the test compound dilutions to the respective wells. Include vehicle controls (DMSO) and positive controls (AUDA).
- Pre-incubate the plate for 5 minutes at room temperature.
- Initiate the enzymatic reaction by adding 10 μ L of the sEH substrate, PHOME.
- Immediately place the plate in a microplate reader set to 25°C.
- Measure the fluorescence kinetically every minute for 30 minutes. Alternatively, for an endpoint reading, incubate the plate for 30 minutes at room temperature, protected from light, before measuring the fluorescence.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: NF- κ B Luciferase Reporter Assay

While direct quantitative data for **Moracin M-3'-O-glucopyranoside** is not readily available, related moracins have been shown to target the NF- κ B pathway. This protocol describes a common method to assess the anti-inflammatory potential of compounds by measuring the inhibition of NF- κ B activation.

Objective: To evaluate the inhibitory effect of **Moracin M-3'-O-glucopyranoside** on NF- κ B activation in a cell-based assay.

Materials:

- HEK293T or similar cells stably transfected with an NF- κ B luciferase reporter construct.
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Stimulating agent (e.g., TNF- α).
- **Moracin M-3'-O-glucopyranoside** (test compound).

- Passive Lysis Buffer.
- Luciferase Assay Reagent.
- Opaque, flat-bottom 96-well plates.
- Luminometer.

Procedure:

- Seed the NF- κ B reporter cells in a 96-well plate and incubate overnight.
- Pre-treat the cells with various concentrations of **Moracin M-3'-O-glucopyranoside** for 1 hour.
- Induce NF- κ B activation by adding a stimulating agent like TNF- α to the wells (excluding the negative control wells).
- Incubate the plate for 6-24 hours.
- Remove the culture medium and wash the cells with PBS.
- Add Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking to lyse the cells.
- Transfer the cell lysate to an opaque 96-well plate.
- Add Luciferase Assay Reagent to each well.
- Measure the luminescence using a luminometer.
- Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, and calculate the percentage of inhibition of NF- κ B activity relative to the stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a standard method to assess the antioxidant capacity of a compound.

Objective: To determine the free radical scavenging activity of **Moracin M-3'-O-glucopyranoside**.

Materials:

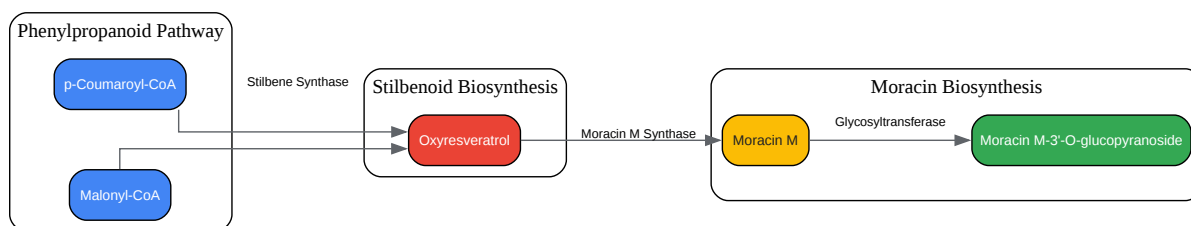
- 2,2-diphenyl-1-picrylhydrazyl (DPPH).
- Methanol or ethanol.
- **Moracin M-3'-O-glucopyranoside** (test compound).
- Ascorbic acid or Trolox (positive control).
- Spectrophotometer or microplate reader capable of reading absorbance at 517 nm.

Procedure:

- Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
- Prepare serial dilutions of **Moracin M-3'-O-glucopyranoside** and the positive control in methanol.
- In a 96-well plate or cuvettes, mix a defined volume of the test compound dilutions with the DPPH solution.
- Include a control containing only the solvent and the DPPH solution.
- Incubate the reactions in the dark at room temperature for 30 minutes.
- Measure the absorbance of each reaction at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
- Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ or EC₅₀ value.

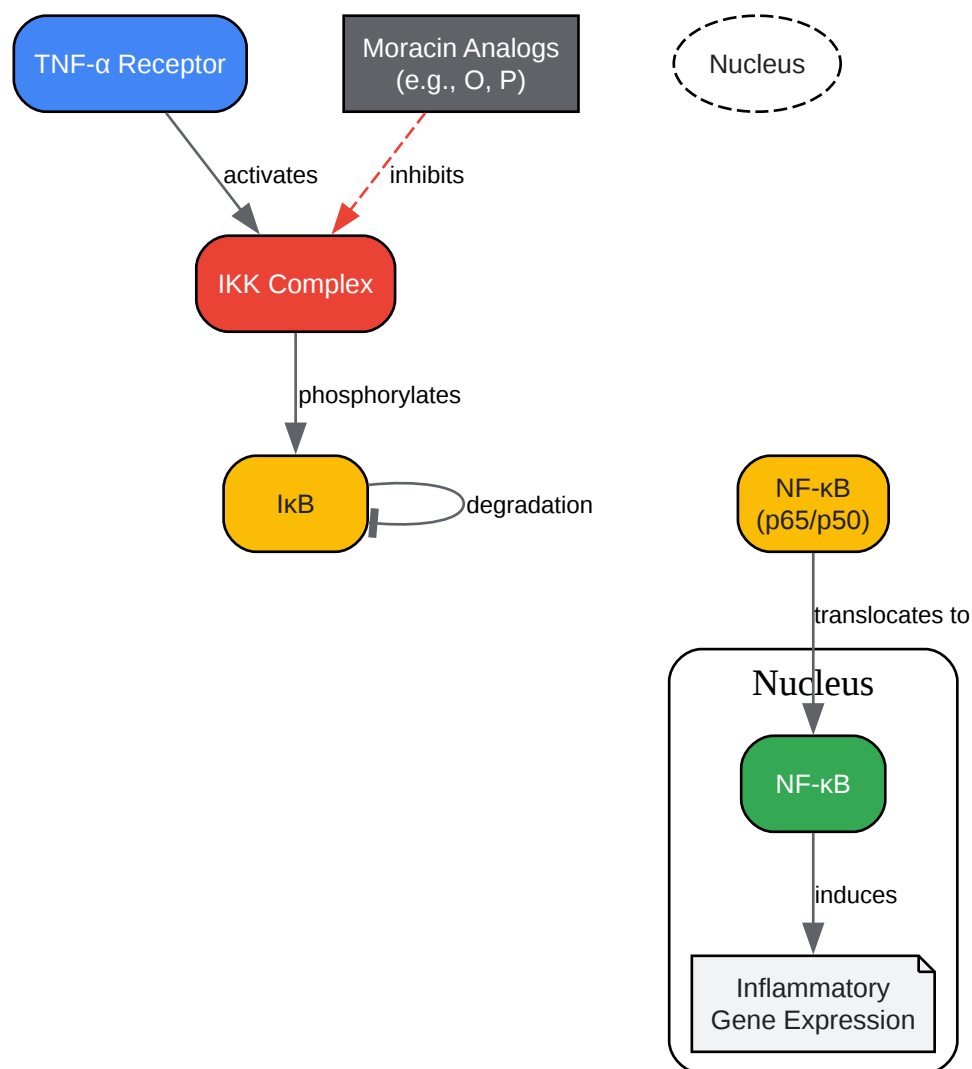
Biosynthetic and Signaling Pathways

The following diagrams illustrate the putative biosynthetic pathway of **Moracin M-3'-O-glucopyranoside** and a relevant signaling pathway potentially modulated by related compounds.



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Caption: Putative biosynthetic pathway of **Moracin M-3'-O-glucopyranoside**.



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Caption: NF-κB signaling pathway and potential inhibition by moracin analogs.

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